molecular formula C153H225N43O49S B607659 Glucagon CAS No. 16941-32-5

Glucagon

Katalognummer: B607659
CAS-Nummer: 16941-32-5
Molekulargewicht: 3482.7 g/mol
InChI-Schlüssel: MASNOZXLGMXCHN-ZLPAWPGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glucagon is a peptide hormone produced by the alpha cells of the pancreas. It plays a crucial role in regulating blood glucose levels by increasing the concentration of glucose and fatty acids in the bloodstream. This compound is considered the main catabolic hormone of the body, working in opposition to insulin, which lowers blood glucose levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glucagon can be synthesized using recombinant DNA technology. This involves inserting the gene encoding this compound into a microbial host, such as Escherichia coli, which then produces the hormone. The synthetic process includes the removal of the signal peptide from preprothis compound to form prothis compound, which is then cleaved to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves microbial processes using recombinant DNA technology. The host cell-derived protein content and DNA content are determined by validated methods to ensure the purity and efficacy of the produced this compound .

Analyse Chemischer Reaktionen

Key Enzymatic Steps in Glucagon Maturation:

EnzymeSubstrateProductRole
Signal peptidasePreprothis compoundProthis compoundRemoves N-terminal signal peptide
PC2Prothis compoundThis compoundCleaves at Lys-Arg and Arg-Arg sites

Receptor Binding and Signal Transduction

This compound binds to the G protein-coupled this compound receptor (GCGR), initiating a cascade of intracellular reactions:

  • Receptor Activation : Conformational changes in GCGR activate Gαs and Gαq proteins .

  • cAMP Production : Gαs stimulates adenylate cyclase, converting ATP to cyclic AMP (cAMP) .

  • Protein Kinase A (PKA) Activation : cAMP activates PKA, which phosphorylates downstream targets (e.g., glycogen phosphorylase kinase) .

Signal Transduction Pathway:

StepReactionKey MoleculesOutcome
1This compound + GCGR → Gαs activationGCGR, GαsReceptor-ligand binding
2ATP → cAMPAdenylate cyclase↑ cAMP levels
3cAMP → PKA activationPKAPhosphorylation of metabolic enzymes

Enzymatic Regulation in Glucose Metabolism

This compound modulates hepatic glucose output via phosphorylation cascades:

Glycogenolysis Activation:

  • Glycogen Phosphorylase Kinase : Activated by PKA-mediated phosphorylation, which subsequently phosphorylates glycogen phosphorylase (PYG) .

  • Glycogen Phosphorylase (PYG) : Converts glycogen to glucose-1-phosphate (G1P), hydrolyzed to glucose by glucose-6-phosphatase (G6Pase) .

Glycogenesis Inhibition:

  • Glycogen Synthase : Inactivated by phosphorylation, reducing glycogen synthesis .

Transcriptional Regulation of Metabolic Enzymes

This compound enhances gluconeogenesis via transcriptional upregulation:

  • PEPCK : Phosphoenolpyruvate carboxykinase expression is increased via CREB and PGC-1α activation .

  • G6Pase : Glucose-6-phosphatase activity is upregulated to promote glucose release .

Gene Expression Modulation:

EnzymeRegulatory FactorMechanism
PEPCKPGC-1α, CREBcAMP/PKA pathway activates CREB, which binds CRE in the PEPCK promoter
G6PaseHNF-4αCoactivated by PGC-1α

Interactions with Lipids and Fatty Acids

Free fatty acids (FFAs) directly influence this compound secretion and activity:

  • Stimulatory Effects : Saturated FFAs (e.g., palmitate) enhance this compound release via GPR40/FFAR1 receptors .

  • Long-Term Exposure : Prolonged FFA exposure induces hyperglucagonemia through oxidative stress and AMPK activation .

Solubility and Stability Reactions

This compound’s physicochemical properties affect its reactivity:

  • Solubility : Insoluble in water or organic solvents but soluble in dilute acids (pH <3) or alkalis (pH >9) .

  • Degradation : Fibril formation occurs at high concentrations (>1 mg/mL) or elevated temperatures .

Stability Profile:

ConditionStabilityNotes
pH 2.5–3.0Stable for months at 4°COptimal for storage
Neutral pHRapid fibril formationAvoid in formulations

Wissenschaftliche Forschungsanwendungen

Clinical Applications in Diabetes Management

1.1. Counteracting Hypoglycemia

Glucagon is primarily recognized for its role in counteracting hypoglycemia, particularly in individuals with diabetes. When blood glucose levels drop, this compound stimulates the liver to release glucose into the bloodstream, thereby raising blood sugar levels. This action is vital for patients experiencing severe hypoglycemic events, where this compound can be administered as an emergency treatment.

1.2. This compound-like Peptide-1 Receptor Agonists

Recent research has highlighted this compound's potential as a target for diabetes therapies, particularly in combination with this compound-like peptide-1 receptor agonists. These therapies aim to enhance insulin secretion while simultaneously inhibiting this compound secretion, leading to improved glycemic control in type 2 diabetes patients. Studies have shown that this compound receptor antagonists can improve insulin sensitivity and glucose tolerance .

Innovations in Measurement Techniques

2.1. Advanced Immunoassays

The development of innovative measurement techniques, such as dual-antibody-linked immunosorbent assays (ELISA), has significantly improved the accuracy of this compound quantification in clinical settings. Traditional methods faced challenges due to cross-reactivity with prothis compound-derived products; however, new assays have clarified the physiological roles of this compound and its clinical implications .

Role in Metabolic Disorders

3.1. Amino Acid Metabolism

Recent findings indicate that this compound also plays a role in amino acid metabolism, promoting the utilization of amino acids for energy production during fasting states . This function is particularly significant for individuals with metabolic disorders where amino acid dysregulation is present.

3.2. Implications for Obesity Treatment

This compound's effects on energy expenditure and fat metabolism suggest its potential application in obesity treatment strategies. By modulating energy balance through its effects on appetite and metabolism, this compound may serve as a therapeutic target for weight management interventions .

Case Studies and Research Findings

StudyFocusFindings
Kawamori et al., 2023Clinical EvaluationDemonstrated improved measurement techniques for this compound that clarified its role in diabetes pathology .
Nature Reviews Endocrinology, 2023Historical AnalysisReviewed a century of this compound research highlighting its diverse physiological functions beyond glycemic control .
Duke Health Research, 2023Drug DevelopmentSuggested that this compound could be integral to developing next-generation diabetes medications targeting both insulin secretion and this compound regulation .

Wirkmechanismus

Glucagon exerts its effects by binding to specific this compound receptors on the cell membrane, which are G-protein coupled receptors. This binding activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A, which phosphorylates and activates various enzymes involved in glycogenolysis and gluconeogenesis, leading to the release of glucose into the bloodstream .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu Glukagon sind Glukagon-ähnliches Peptid-1 (GLP-1)-Rezeptoragonisten wie Exenatid und Liraglutid. Diese Verbindungen spielen ebenfalls eine Rolle im Glukosestoffwechsel, haben aber unterschiedliche Wirkmechanismen und therapeutische Anwendungen .

Einzigartigkeit von Glukagon: Was Glukagon von ähnlichen Verbindungen unterscheidet, ist seine primäre Rolle bei der Erhöhung des Blutzuckerspiegels durch Förderung der Glykogenolyse und Glukoneogenese in der Leber. Im Gegensatz zu GLP-1-Rezeptoragonisten, die in erster Linie die Insulinsekretion verstärken und die Glukagonfreisetzung hemmen, stimuliert Glukagon direkt die Glukoseproduktion .

Biologische Aktivität

Glucagon is a peptide hormone produced by the alpha cells of the pancreas, primarily responsible for regulating glucose metabolism. Its main function is to increase blood glucose levels by promoting glycogenolysis and gluconeogenesis in the liver. Recent research has expanded our understanding of this compound's biological activity, revealing its involvement in various metabolic processes beyond mere glucose regulation.

This compound exerts its effects through specific receptors, primarily the this compound receptor (GCGR), which is a G protein-coupled receptor. Upon binding to this compound, GCGR activates several intracellular signaling pathways:

  • cAMP Pathway : Activation of adenylyl cyclase leads to increased cyclic adenosine monophosphate (cAMP) levels, which activate protein kinase A (PKA). PKA then phosphorylates various target proteins that enhance gluconeogenesis and glycogenolysis in hepatocytes .
  • Calcium Signaling : this compound also activates phospholipase C (PLC), resulting in increased inositol trisphosphate (IP3) and calcium release from the endoplasmic reticulum, further promoting metabolic processes .

Physiological Roles

  • Glucose Metabolism : this compound plays a critical role in maintaining blood glucose levels during fasting and hypoglycemic events. It stimulates:
    • Glycogenolysis : Breakdown of glycogen to glucose.
    • Gluconeogenesis : Synthesis of glucose from non-carbohydrate sources .
  • Amino Acid Metabolism : Recent studies indicate that this compound enhances amino acid metabolism, particularly during periods of fasting or low carbohydrate intake. This includes promoting the uptake and utilization of amino acids for gluconeogenesis .
  • Fat Metabolism : this compound facilitates lipolysis, the breakdown of fats into fatty acids and glycerol, which can be used as alternative energy sources during prolonged fasting .

Clinical Applications

This compound's therapeutic uses have evolved significantly. It is primarily known for its role in treating severe hypoglycemia in diabetic patients. Recent advancements include:

  • Intranasal Formulations : Clinical trials have demonstrated that intranasal this compound is as effective as traditional injectable forms, achieving rapid increases in blood glucose levels within 30 minutes .
  • Closed-loop Systems : Automated insulin delivery systems incorporating this compound have shown promise in reducing hypoglycemic events by dynamically adjusting hormone delivery based on real-time glucose monitoring .

Case Study 1: Efficacy of Intranasal this compound

In a multicenter trial involving adults with type 1 diabetes, intranasal this compound was administered following induced hypoglycemia. The treatment resulted in a significant increase in plasma glucose levels within 30 minutes, with success rates reaching up to 100% .

Case Study 2: Closed-loop Insulin Delivery

A study involving closed-loop systems demonstrated that automated this compound delivery significantly reduced time spent in hypoglycemic ranges compared to placebo treatments. Participants receiving high-gain this compound experienced fewer hypoglycemic events and required less carbohydrate intervention .

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Cardiovascular Effects : Increased heart rate and blood pressure have been observed following this compound administration, particularly in cases of beta-blocker overdose .
  • Gastrointestinal Symptoms : Nausea and vomiting are common side effects, occurring in approximately 10% of administrations .

Summary Table of this compound's Biological Activity

Function Mechanism Clinical Relevance
Glucose RegulationStimulates glycogenolysis and gluconeogenesisTreatment for hypoglycemia
Amino Acid MetabolismEnhances amino acid uptake for gluconeogenesisPotential role in muscle metabolism
Lipid MetabolismPromotes lipolysisEnergy source during prolonged fasting
Cardiovascular EffectsIncreases heart rate and blood pressureCaution in patients with cardiovascular issues
Gastrointestinal EffectsMay cause nausea and vomitingImportant for patient management

Eigenschaften

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASNOZXLGMXCHN-ZLPAWPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C153H225N43O49S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016809
Record name Glucagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN DIL ALKALI & ACID SOLN; INSOL IN MOST ORG SOLVENTS, PRACTICALLY INSOL IN WATER
Record name GLUCAGON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Glucagon binds to the glucagon receptor activating Gsα and Gq. This activation activates adenylate cyclase, which increases intracellular cyclic AMP and activates protein kinase A. Activating Gq activates phospholipase C, increases production of inositol 1,4,5-triphosphate, and releases intracellular calcium. Protein kinase A phosphorylates glycogen phosphorylase kinase, which phosphorylates glycogen phosphorylase, which phosphorylates glycogen, causing its breakdown. Glucagon also relaxes smooth muscle of the stomach, duodenum, small bowel, and colon., Glucagon increases the blood glucose concentration by mobilizing hepatic glycogen and thus is effective only when hepatic glycogen is available. Patients with reduced glycogen stores (eg, starvation, adrenal insufficiency, alcoholic hypoglycemia) cannot respond to glucagon., Glucagon produces extra hepatic effects that are independent of its hyperglycemic action. Although the exact mechanism(s) of action has not been conclusively determined, glucagon produces relaxation of smooth muscle of the stomach, duodenum, small intestine, and colon. The drug has also been shown to inhibit gastric and pancreatic secretions., Promotes hepatic glycogenolysis and gluconeogenesis. Stimulates adenylate cyclase to produce increased cyclic-AMP, which is involved in a series of enzymatic activities. The resultant effects are increased concentrations of plasma glucose, a relaxant effect on smooth musculature, and an inotropic myocardial effect. Hepatic stores of glycogen are necessary for glucagon to elicit an antihypoglycemic effect.
Record name Glucagon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLUCAGON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

FINE, WHITE OR FAINTLY COLORED, CRYSTALLINE POWDER

CAS No.

9007-92-5, 16941-32-5
Record name Glucagon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucagon [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucagon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glucagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glucagon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUCAGON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Customer
Q & A

Q1: How does glucagon interact with its target and what are the downstream effects?

A1: this compound exerts its primary effects by binding to the this compound receptor (GCGR), a G protein-coupled receptor primarily located in the liver. [, ] This binding triggers a signaling cascade, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). [, , , ] Elevated cAMP levels activate protein kinase A, which in turn phosphorylates various enzymes involved in glucose metabolism. [, ] This cascade ultimately promotes hepatic glucose production (HGP) by stimulating glycogenolysis and gluconeogenesis. [, , , ]

Q2: Does this compound have any extra-hepatic effects?

A2: While the liver is the primary target, this compound also exerts actions on other tissues. For instance, this compound can directly stimulate lipolysis in adipose tissue, although this effect might be less prominent at physiological this compound concentrations. [] Additionally, this compound influences satiety signaling in the brain, although the mechanisms are complex and may involve interplay with other hormones like ghrelin. []

Q3: What is the role of mini-glucagon in the heart?

A3: Research suggests that cardiac cells process this compound into its C-terminal fragment, mini-glucagon (19-29). [] This fragment plays a crucial role in the positive inotropic effect of this compound on the heart. Mini-glucagon triggers the release of arachidonic acid (AA) from cardiac cells, which in turn influences calcium homeostasis and potentiates the contractile effects of this compound and cAMP. []

Q4: What is the molecular structure of this compound?

A4: this compound is a 29-amino acid peptide hormone with the following sequence: His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr.

Q5: Are there any modifications in this compound structure that impact its activity?

A5: Yes, even subtle modifications in the this compound structure can significantly impact its activity and receptor selectivity. For instance, replacing four amino acids in the N-terminal extracellular domain of the this compound-Like Peptide-1 receptor (GLP-1R) with the corresponding residues from the this compound receptor drastically reduces its affinity for GLP-1 and increases its affinity for this compound. [] Similarly, fluorescent labeling of tryptophan-25 in this compound, while retaining its binding and adenylate cyclase activation capabilities, provides a valuable tool to study receptor disposition in cell membranes. []

Q6: How can we study the degradation of this compound?

A6: Novel assays utilizing fluoresceinated and biotinylated this compound, labeled at the N- and C-termini respectively, have been developed to study this compound degradation. [] Proteolysis of this labeled this compound separates the two tags, allowing for quantification of the degradation process using techniques like fluorescence or fluorescence polarization. []

Q7: How is this compound secretion regulated within pancreatic islets?

A7: this compound secretion is tightly regulated by paracrine signaling within pancreatic islets. Insulin, released by β-cells, plays a key role in suppressing this compound secretion from α-cells. [] This inhibitory effect of insulin involves direct modulation of α-cell signaling pathways and interaction with GABAergic mechanisms. [, ] Conversely, glycine, acting via α-cell glycine receptors, emerges as a primary stimulator of this compound release. []

Q8: How does γ-hydroxybutyrate (GHB) influence this compound secretion?

A8: GHB, produced by β-cells in response to glucose, acts as an inhibitory neurotransmitter on α-cells. [] This suggests that GHB, alongside glycine, contributes to the intricate receptor-based mechanism controlling this compound release in response to metabolic signals. []

Q9: What is the role of this compound in the development of type 2 diabetes?

A9: In type 2 diabetes, dysregulation of this compound secretion contributes to hyperglycemia. [, ] Elevated this compound levels, coupled with insulin resistance, result in excessive hepatic glucose production, further exacerbating hyperglycemia. [, , ]

Q10: Can this compound antagonism be a potential therapeutic target for type 2 diabetes?

A10: Yes, this compound antagonism is a promising therapeutic avenue for type 2 diabetes. By blocking this compound's action on the liver, this compound antagonists aim to reduce HGP and improve glycemic control. [, , ] Various approaches are being investigated, including monoclonal antibodies that block the this compound receptor, offering potential for improved glucose management in individuals with type 2 diabetes. [, ]

Q11: What are the limitations of using this compound or thyroid hormone individually for treating metabolic diseases?

A11: While both this compound and thyroid hormone (T3) hold potential for treating metabolic diseases, their individual use is hampered by adverse effects. [] this compound can induce hyperglycemia, while T3 can lead to tachycardia and bone loss. []

Q12: How does the hybrid this compound/T3 conjugate overcome these limitations?

A12: The this compound/T3 conjugate leverages the beneficial effects of both hormones while minimizing their individual side effects. [] Studies in rodent models demonstrate its effectiveness in reducing cholesterol, reversing steatohepatitis, improving glucose tolerance, and reducing body weight without significant cardiovascular side effects. []

Q13: How does this compound affect bile flow and bile acid metabolism?

A13: this compound stimulates bile flow through a mechanism distinct from that of secretin, involving different receptors. [] While secretin increases bicarbonate concentration in bile, this compound does not. [] Intriguingly, this compound potentiates secretin-stimulated bile flow, indicating a complex interplay between these hormones in regulating bile secretion. [] In patients with cirrhosis and liver cancer, this compound administration after hepatectomy leads to a decrease in total bile acids, highlighting its potential role in managing bile acid metabolism in liver disease. []

Q14: How does this compound influence glucose levels during fasting?

A15: this compound plays a critical role in maintaining glucose levels during prolonged fasting. [] By promoting HGP, this compound ensures a steady supply of glucose to vital organs when dietary intake is absent. Studies in dogs demonstrate that suppressing this compound secretion during fasting leads to a significant decline in glucose production, underscoring its importance in this metabolic state. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.